molecular formula C23H23N3O3S B11198295 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11198295
M. Wt: 421.5 g/mol
InChI Key: VFBGRKSPKFPQME-UHFFFAOYSA-N
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Description

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a thiazole ring, an oxadiazole ring, and two phenyl groups with ethoxy and propoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling of the Rings: The final step involves the coupling of the thiazole and oxadiazole rings through a suitable linker, such as a methylene bridge, using reagents like formaldehyde or paraformaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the oxadiazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole is unique due to its combination of thiazole and oxadiazole rings, which confer distinct electronic and steric properties. This combination enhances its biological activity and makes it a versatile scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

5-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H23N3O3S/c1-3-13-28-19-11-7-17(8-12-19)23-25-21(29-26-23)14-22-24-20(15-30-22)16-5-9-18(10-6-16)27-4-2/h5-12,15H,3-4,13-14H2,1-2H3

InChI Key

VFBGRKSPKFPQME-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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